2-(4-hydroxyphenyl)ethyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Catalog No.
S12904508
CAS No.
M.F
C18H18O5
M. Wt
314.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-hydroxyphenyl)ethyl (2E)-3-(4-hydroxy-3-metho...

Product Name

2-(4-hydroxyphenyl)ethyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

IUPAC Name

2-(4-hydroxyphenyl)ethyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

InChI

InChI=1S/C18H18O5/c1-22-17-12-14(4-8-16(17)20)5-9-18(21)23-11-10-13-2-6-15(19)7-3-13/h2-9,12,19-20H,10-11H2,1H3

InChI Key

JMSFLLZUCIXALN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCCC2=CC=C(C=C2)O)O

2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, 2-(4-hydroxyphenyl)ethyl ester, (E)-; 4-Hydroxyphenethyl trans-ferulate is a natural product found in Angelica gigas, Angelica ursina, and other organisms with data available.

The compound 2-(4-hydroxyphenyl)ethyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate, also known as (2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate, belongs to the class of organic compounds known as coumaric acids and derivatives. This compound features a cinnamic acid moiety that is hydroxylated at the para position of the benzene ring. Its molecular formula is C18H18O6C_{18}H_{18}O_{6}, with a molecular weight of approximately 330.336 g/mol. The compound is characterized by its aromatic structure, which contributes to its biological activity and potential applications in various fields, including pharmaceuticals and cosmetics .

The chemical reactivity of 2-(4-hydroxyphenyl)ethyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate can be attributed to its functional groups, particularly the hydroxyl and ester groups. It can undergo several types of reactions:

  • Esterification: The compound can react with alcohols to form esters, which may modify its solubility and bioavailability.
  • Hydrolysis: In the presence of water, the ester bond can be hydrolyzed, yielding the corresponding acids and alcohols.
  • Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives, which may exhibit different biological activities.

Research indicates that 2-(4-hydroxyphenyl)ethyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate exhibits various biological activities:

  • Antioxidant Properties: The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
  • Anti-inflammatory Effects: Studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .
  • Antimicrobial Activity: Preliminary studies indicate that this compound may possess antimicrobial properties, although further research is needed to elucidate its mechanisms of action.

Several methods have been proposed for synthesizing 2-(4-hydroxyphenyl)ethyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate:

  • Direct Esterification: This method involves reacting 4-hydroxy-3-methoxy-cinnamic acid with 2-(4-hydroxyphenyl)ethanol in the presence of an acid catalyst to form the ester.
    4 hydroxy 3 methoxy cinnamic acid+2 4 hydroxyphenyl ethanol2 4 hydroxyphenyl ethyl 2E 3 4 hydroxy 3 methoxyphenyl prop 2 enoate\text{4 hydroxy 3 methoxy cinnamic acid}+\text{2 4 hydroxyphenyl ethanol}\rightarrow \text{2 4 hydroxyphenyl ethyl 2E 3 4 hydroxy 3 methoxyphenyl prop 2 enoate}
  • Reflux Method: This involves refluxing the reactants in a suitable solvent, enhancing the reaction rate and yield.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction times and improve yields compared to traditional heating methods.

The applications of 2-(4-hydroxyphenyl)ethyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate are diverse:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it may be developed into therapeutic agents for conditions like arthritis and cardiovascular diseases.
  • Cosmetics: Its antioxidant activity makes it suitable for incorporation into skincare products aimed at reducing oxidative damage and aging signs .
  • Food Industry: As a natural antioxidant, it could be used as a food preservative to enhance shelf life.

Several compounds share structural similarities with 2-(4-hydroxyphenyl)ethyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate, including:

Compound NameMolecular FormulaKey Features
Ferulic AcidC10H10O4C_{10}H_{10}O_4Known for strong antioxidant properties; commonly found in plants.
Caffeic AcidC9H10O4C_{9}H_{10}O_4Exhibits anti-inflammatory effects; widely studied for health benefits.
Gallic AcidC7H6O5C_{7}H_{6}O_5Strong antioxidant; used in food preservation and medicine.

Uniqueness

The uniqueness of 2-(4-hydroxyphenyl)ethyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate lies in its specific combination of hydroxylated aromatic rings and an ester functional group, which enhances its biological activity compared to simpler phenolic compounds like ferulic acid or caffeic acid. Its dual functionality as both an antioxidant and anti-inflammatory agent positions it as a promising candidate for further research in therapeutic applications .

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

314.11542367 g/mol

Monoisotopic Mass

314.11542367 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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